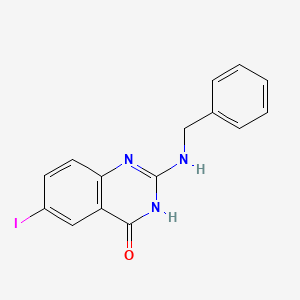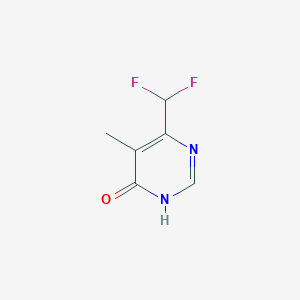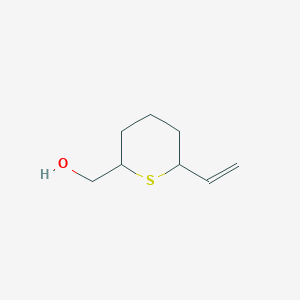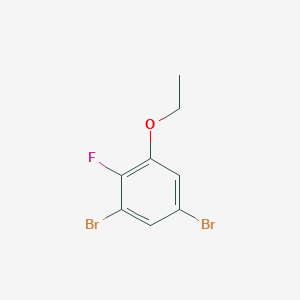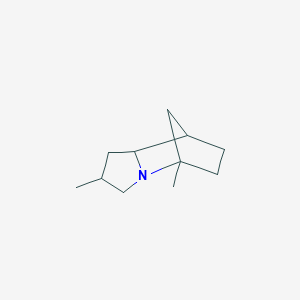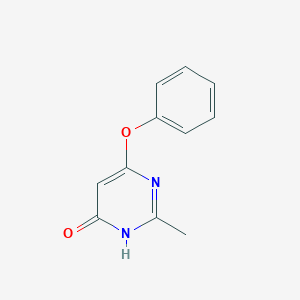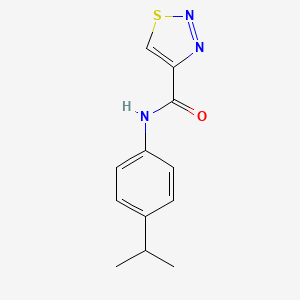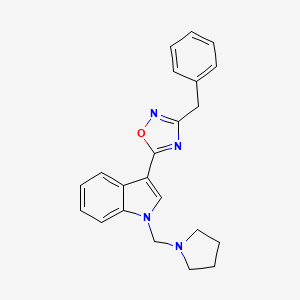
3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
準備方法
The synthesis of 3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole moiety is replaced by a pyrrolidine group.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl, indole, or pyrrolidine rings are replaced by other groups.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用機序
The mechanism of action of 3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
類似化合物との比較
3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
Indazole-3-carboxamides: These compounds also contain an indole moiety and have been investigated for their biological activities.
Benzoxadiazoles: These compounds feature an oxadiazole ring and have applications in materials science and medicinal chemistry.
Pyrrolidinyl-indoles: These compounds contain both pyrrolidine and indole rings and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C22H22N4O |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
3-benzyl-5-[1-(pyrrolidin-1-ylmethyl)indol-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H22N4O/c1-2-8-17(9-3-1)14-21-23-22(27-24-21)19-15-26(16-25-12-6-7-13-25)20-11-5-4-10-18(19)20/h1-5,8-11,15H,6-7,12-14,16H2 |
InChIキー |
KZZLUOVTEYWZGH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CN2C=C(C3=CC=CC=C32)C4=NC(=NO4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


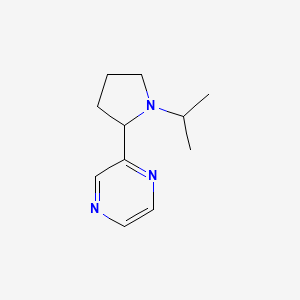
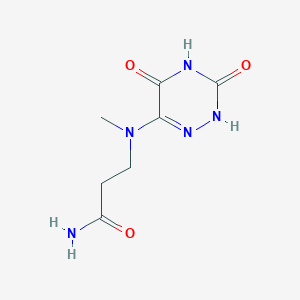
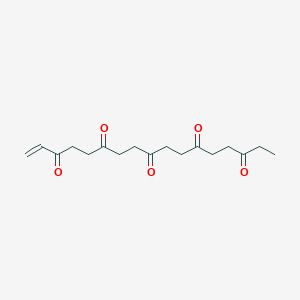
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)
